Cas no 144164-11-4 (2S,3S,5S-5-Amino-2-N-(5-thiozolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane)

The compound 2S,3S,5S-5-Amino-2-N-(5-thiazolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane is a stereochemically defined chiral molecule with potential applications in pharmaceutical synthesis and medicinal chemistry. Its structure features a thiazole moiety, a hydroxy group, and an amino group, which may contribute to its reactivity and binding properties. The defined stereochemistry at multiple centers ensures high selectivity in synthetic pathways, making it valuable for asymmetric synthesis. The presence of both polar and aromatic functional groups enhances its versatility in forming hydrogen bonds and π-π interactions, which could be advantageous in drug design. This compound is suitable for research in peptidomimetics and enzyme inhibition studies due to its structural complexity.
2S,3S,5S-5-Amino-2-N-(5-thiozolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane structure
144164-11-4 structure
Product Name:2S,3S,5S-5-Amino-2-N-(5-thiozolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane
CAS No:144164-11-4
MF:C23H27N3O3S
MW:425.543784379959
MDL:MFCD07367634
CID:64828
PubChem ID:11101978
Update Time:2025-06-22

2S,3S,5S-5-Amino-2-N-(5-thiozolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane Chemical and Physical Properties

Names and Identifiers

    • Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate
    • (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane
    • 2S,3S,5S-5-Amino-2-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane
    • Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester (9CI)
    • Carbamic acid,[4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-, 5-thiazolylmethyl ester,[1S-(1R*,2R*,4R*)]-
    • 1,3-Thiazol-5-ylmethylN-[(1S,2S,4S)-4-amino-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate
    • (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane
    • HBPTXDXGWDVDON-BVSLBCMMSA-N
    • BCP22733
    • Carbamic acid,N-[(1S,2S,4S)-4-amino-2-
    • C72725
    • AKOS015896455
    • (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino )-1,6-diphenyl-3- hydroxyhexane
    • (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl) methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane
    • J-524904
    • 144164-11-4
    • Thiazol-5-ylmethyl((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate
    • (2S,3S,5S )-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane
    • DTXSID10455244
    • (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6diphenyl-3-hydroxyhexane
    • 1,3-THIAZOL-5-YLMETHYL N-[(2S,3S,5S)-5-AMINO-3-HYDROXY-1,6-DIPHENYLHEXAN-2-YL]CARBAMATE
    • J-007926
    • CS-0149754
    • SCHEMBL893198
    • 1,3-thiazol-5-ylmethyl(1s,2s,4s)-4-amino-1-benzyl-2-hydroxy-5-phenylpentylcarbamate
    • DS-18504
    • (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)- 1,6-diphenyl-3-hydroxyhexane
    • AC-8900
    • 1,3-thiazol-5-ylmethyl (1S,2S,4S)-4-amino-1-benzyl-2-hydroxy-5-phenylpentylcarbamate
    • Carbamic acid, N-[(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-, 5-thiazolylmethyl ester
    • (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1.6-diphenyl-3-hydroxyhexane
    • (2 S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane
    • C23H27N3O3S
    • A808185
    • MFCD07367634
    • (1,3-Thiazol-5-yl)methyl [(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
    • Thiazol-5-ylmethyl [(1S,2S,4S)-4-Amino-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate
    • 2S,3S,5S-5-Amino-2-N-(5-thiozolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane
    • MDL: MFCD07367634
    • Inchi: 1S/C23H27N3O3S/c24-19(11-17-7-3-1-4-8-17)13-22(27)21(12-18-9-5-2-6-10-18)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28)/t19-,21-,22-/m0/s1
    • InChI Key: HBPTXDXGWDVDON-BVSLBCMMSA-N
    • SMILES: S1C=NC=C1COC(N[C@@H](CC1C=CC=CC=1)[C@H](C[C@H](CC1C=CC=CC=1)N)O)=O

Computed Properties

  • Exact Mass: 425.17700
  • Monoisotopic Mass: 425.17731291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 11
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126
  • XLogP3: 3.3

Experimental Properties

  • Color/Form: Yellowish oily
  • Density: 1.251
  • Boiling Point: 656.1°C at 760 mmHg
  • Flash Point: 350.6°C
  • Refractive Index: 1.619
  • PSA: 125.71000
  • LogP: 4.39280

2S,3S,5S-5-Amino-2-N-(5-thiozolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane Security Information

2S,3S,5S-5-Amino-2-N-(5-thiozolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane Pricemore >>

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abcr
AB510134-1 g
(2S,3S,5S)-5-Amino-2-(n-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane; .
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2S,3S,5S-5-Amino-2-N-(5-thiozolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane Production Method

2S,3S,5S-5-Amino-2-N-(5-thiozolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:144164-11-4)RT-10;(2S,3S,5S)-5-氨基-2-(N-((5-噻唑基)-甲氧基羰基)氨基)-1,6-二苯基-3-羟基己
Order Number:LE26799567
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Quantity:25KG,200KG,1000KG
Purity:99%
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Additional information on 2S,3S,5S-5-Amino-2-N-(5-thiozolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane

2S,3S,5S-5-Amino-2-N-(5-thiozolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane: A Comprehensive Overview

The compound with CAS No. 144164-11-4, known as 2S,3S,5S-5-Amino-2-N-(5-thiozolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane, is a highly specialized organic molecule with a complex stereochemical structure. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique properties and potential applications in drug development. The molecule's structure is characterized by a hexane backbone with multiple stereogenic centers, making it a chiral compound with specific spatial arrangements that are critical for its biological activity.

Recent studies have highlighted the importance of thiozole-containing compounds in drug design, particularly for their ability to modulate enzyme activity and cellular signaling pathways. The presence of the thiozole ring in this compound contributes to its stability and bioavailability, making it a promising candidate for therapeutic applications. Researchers have explored its potential as an inhibitor of key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The amino group and hydroxyl group present in the molecule play pivotal roles in its interactions with biological targets, further enhancing its therapeutic potential.

One of the most intriguing aspects of this compound is its stereochemistry. The 2S,3S,5S configuration ensures that the molecule has optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This configuration also minimizes off-target effects, which is a critical factor in drug development. Advanced computational methods such as molecular docking and dynamics simulations have been employed to study the binding affinity of this compound to various protein targets. These studies have revealed that the compound exhibits high specificity towards certain receptors and enzymes, making it a strong candidate for targeted therapy.

In addition to its therapeutic applications, this compound has also been investigated for its role in diagnostic applications. The diphenyl groups present in the molecule are known to exhibit fluorescence properties under specific conditions. This characteristic has led researchers to explore its use as a fluorescent probe for detecting specific biomolecules in vitro and in vivo. Such applications could revolutionize diagnostic techniques by providing real-time monitoring of biological processes at the molecular level.

The synthesis of 2S,3S,5S-5-Amino-2-N-(5-thiozolyl)methoxycarbonylamino-1,6-diphenyl-3-hydroxyhexane involves a multi-step process that requires precise control over stereochemistry. Techniques such as asymmetric catalysis and stereoselective reactions have been employed to ensure the correct configuration of the molecule. These methods not only enhance the yield of the desired product but also reduce the cost of production, making it more feasible for large-scale manufacturing.

Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers are exploring environmentally friendly methods such as biocatalysis and solvent-free reactions to minimize waste and reduce the environmental footprint of its production. These efforts align with global sustainability goals and highlight the importance of eco-friendly practices in modern drug development.

In conclusion, CAS No. 144164-11-4 represents a cutting-edge molecule with immense potential in various fields of science and medicine. Its unique structure, stereochemical properties, and functional groups make it a versatile tool for addressing complex biological challenges. As research continues to uncover new applications for this compound, it is poised to play a significant role in advancing healthcare and diagnostics technologies.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:144164-11-4)RT-10;(2S,3S,5S)-5-氨基-2-(N-((5-噻唑基)-甲氧基羰基)氨基)-1,6-二苯基-3-羟基己
LE26799567
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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